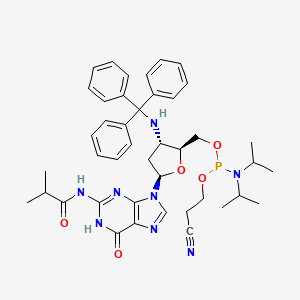
2-Cyanoethyl (((2S,3S,5R)-5-(2-isobutyramido-6-oxo-3,6-dihydro-9H-purin-9-yl)-3-(tritylamino)tetrahydrofuran-2-yl)methyl) diisopropylphosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Isobutyryl-3’-(trityl)amino-2’,3’-dideoxyguanosine-5’-cyanoethyl: (MFCD22373372) is a synthetic nucleoside analog. It is characterized by its molecular formula C42H51N8O5P and a molecular weight of 778.89 g/mol . This compound is primarily used in the field of medicinal chemistry and molecular biology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Isobutyryl-3’-(trityl)amino-2’,3’-dideoxyguanosine-5’-cyanoethyl involves multiple steps, including the protection of functional groups, nucleophilic substitution, and deprotection. The reaction conditions typically involve the use of organic solvents such as dichloromethane and methanol, and reagents like trityl chloride and cyanoethyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated synthesizers. The process includes the sequential addition of protected nucleosides, followed by deprotection and purification steps to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleosides, while reduction can produce reduced analogs.
Scientific Research Applications
Chemistry: N2-Isobutyryl-3’-(trityl)amino-2’,3’-dideoxyguanosine-5’-cyanoethyl is used in the synthesis of modified nucleic acids, which are essential for studying DNA and RNA interactions.
Biology: In molecular biology, this compound is utilized in the development of probes and primers for polymerase chain reactions (PCR) and other nucleic acid amplification techniques.
Industry: In the pharmaceutical industry, it is used in the development of novel therapeutic agents and diagnostic tools.
Mechanism of Action
The mechanism of action of N2-Isobutyryl-3’-(trityl)amino-2’,3’-dideoxyguanosine-5’-cyanoethyl involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption occurs through the inhibition of polymerase enzymes, leading to the termination of nucleic acid chain elongation. The molecular targets include viral and cellular polymerases, making it effective against a range of pathogens and cancer cells .
Comparison with Similar Compounds
2’,3’-Dideoxyguanosine: A nucleoside analog with similar antiviral properties.
3’-Azido-2’,3’-dideoxythymidine (AZT): Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxycytidine (ddC): Used in the treatment of HIV/AIDS.
Uniqueness: N2-Isobutyryl-3’-(trityl)amino-2’,3’-dideoxyguanosine-5’-cyanoethyl is unique due to its specific structural modifications, which enhance its stability and incorporation efficiency into nucleic acids. These properties make it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C42H51N8O5P |
|---|---|
Molecular Weight |
778.9 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5S)-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-(tritylamino)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H51N8O5P/c1-28(2)39(51)46-41-45-38-37(40(52)47-41)44-27-49(38)36-25-34(35(55-36)26-54-56(53-24-16-23-43)50(29(3)4)30(5)6)48-42(31-17-10-7-11-18-31,32-19-12-8-13-20-32)33-21-14-9-15-22-33/h7-15,17-22,27-30,34-36,48H,16,24-26H2,1-6H3,(H2,45,46,47,51,52)/t34-,35+,36+,56?/m0/s1 |
InChI Key |
USNNKXWWDUBLFP-MICLYWDSSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(N(C(C)C)C(C)C)OCCC#N)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


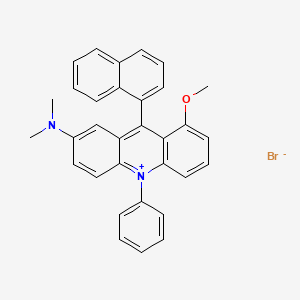
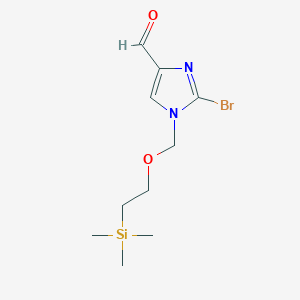
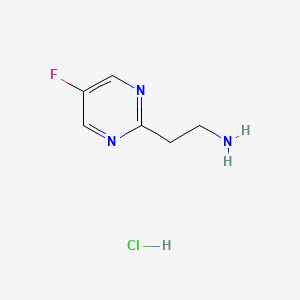
![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
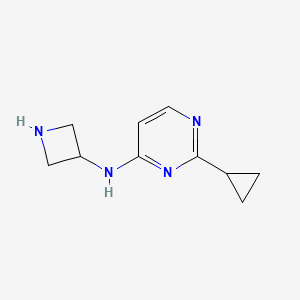

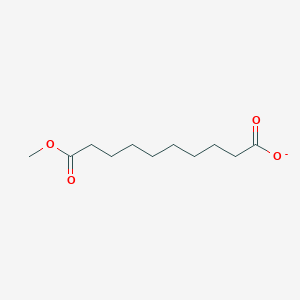
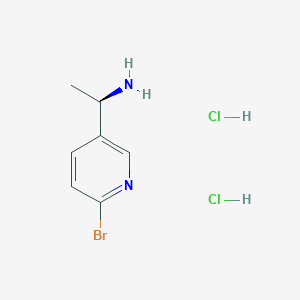
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)

![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)


![3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
